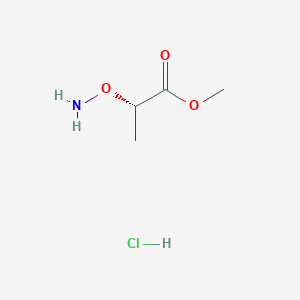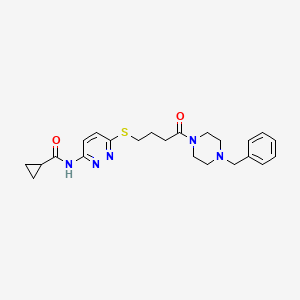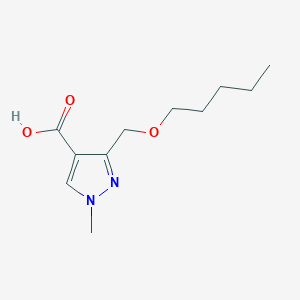![molecular formula C22H12Cl3N3O B2930385 3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine CAS No. 439108-97-1](/img/structure/B2930385.png)
3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains several functional groups including a pyrazolo[1,5-a]pyrimidine ring, a furan ring, and chlorophenyl groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorophenyl and furan groups, as well as the pyrazolo[1,5-a]pyrimidine ring. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Aplicaciones Científicas De Investigación
Anticancer Properties
Research has demonstrated the potential anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, certain derivatives have shown potent antiproliferative and proapoptotic effects on various cancer cell lines, including A431 and 8701-BC cells, through the inhibition of Src phosphorylation and the downregulation of anti-apoptotic genes like BCL2 (Carraro et al., 2006). Furthermore, specific compounds like 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have shown marked inhibition against the proliferation of human lung adenocarcinoma (A549) and gastric cancer (MKN45) cell lines, highlighting their promising anticancer activities (Jin Liu et al., 2020).
Antimicrobial Activity
Derivatives of pyrazolo[1,5-a]pyrimidine have also been investigated for their antimicrobial properties. Compounds with specific modifications have demonstrated activity comparable to standard antibiotics like Chloramphenicol against various bacterial strains. This indicates the potential of pyrazolo[1,5-a]pyrimidine derivatives as effective antimicrobial agents (Ghorab et al., 2004).
Enzymatic Inhibition for Tuberculosis Treatment
The compound class has been identified as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis. Novel derivatives have been synthesized and shown potent in vitro growth inhibition against M. tuberculosis, with certain modifications enhancing their effectiveness. These findings suggest the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating tuberculosis (Sutherland et al., 2022).
Improvement of Pharmacokinetic Properties
The pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, another closely related class, have been enhanced through nanotechnology. Specifically, albumin nanoparticles and liposomes have been developed to improve the solubility and, consequently, the bioavailability of these compounds, addressing a significant challenge in their development as clinical drug candidates (Vignaroli et al., 2016).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-7-[5-(2,4-dichlorophenyl)furan-2-yl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl3N3O/c23-14-3-1-13(2-4-14)17-12-27-28-19(9-10-26-22(17)28)21-8-7-20(29-21)16-6-5-15(24)11-18(16)25/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGLGPVRWZIAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


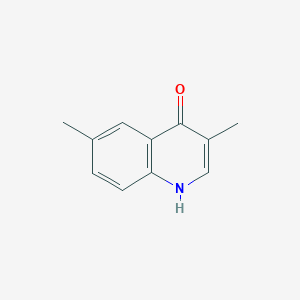
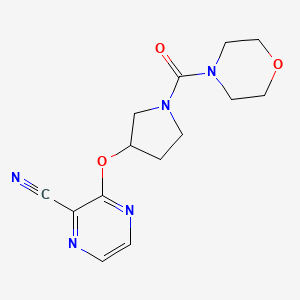
![3-(3,5-dimethylisoxazol-4-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2930306.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2930309.png)


![3-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2930314.png)
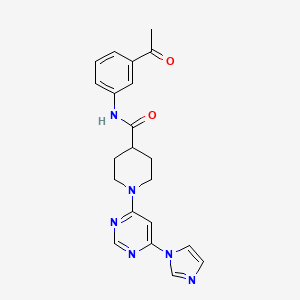
![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)

